![molecular formula C15H13N B12861019 (2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile CAS No. 893734-38-8](/img/structure/B12861019.png)
(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile is an organic compound with the molecular formula C15H13N It is a derivative of biphenyl, where a methyl group is attached to the second carbon of one phenyl ring, and an acetonitrile group is attached to the fourth carbon of the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile typically involves the reaction of 2-methylbiphenyl with acetonitrile under specific conditions. One common method is the Friedel-Crafts acylation reaction, where 2-methylbiphenyl is reacted with acetonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetonitrile.
Industrial Production Methods
In an industrial setting, the production of (2’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile may involve large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
(2’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with hydrogen gas and a metal catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or oleum, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
科学的研究の応用
(2’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved are subject to ongoing research.
類似化合物との比較
Similar Compounds
2-Methylbiphenyl: Lacks the acetonitrile group, making it less reactive in certain chemical reactions.
4-Acetonitrilebiphenyl: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
(2’-Methyl[1,1’-biphenyl]-4-yl) acetonitrile is unique due to the presence of both the methyl and acetonitrile groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a broader range of chemical transformations and interactions in various research fields.
特性
CAS番号 |
893734-38-8 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC名 |
2-[4-(2-methylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H13N/c1-12-4-2-3-5-15(12)14-8-6-13(7-9-14)10-11-16/h2-9H,10H2,1H3 |
InChIキー |
SHKHZHXWVHDFEW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


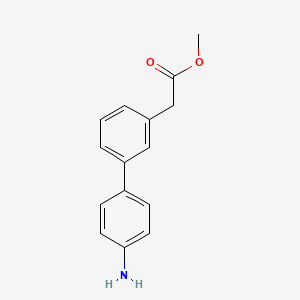

![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)
![4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline](/img/structure/B12860954.png)
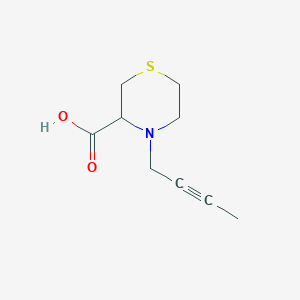
![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)

![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)
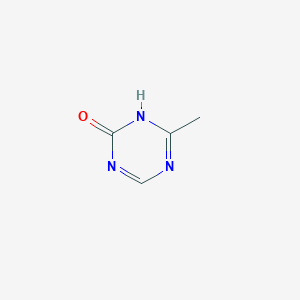
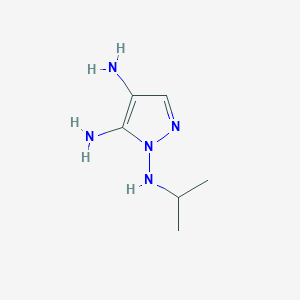

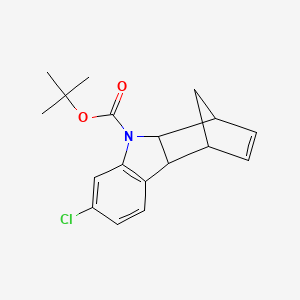

![1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)
